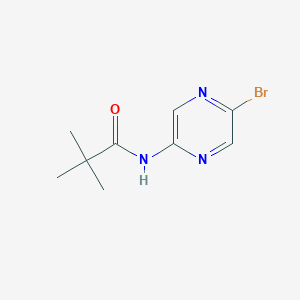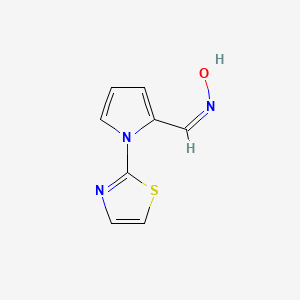
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
描述
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrazine derivatives, including their effects on various cell lines and biological pathways.
Material Science: Pyrazine derivatives, including this compound, are explored for their potential use in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit cell proliferation by arresting the cell cycle in the sub-G1 phase . The compound also exhibits antiangiogenic properties by inhibiting blood vessel formation in tumor tissues . These effects are mediated through its binding to enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which play a crucial role in cancer progression .
相似化合物的比较
Similar Compounds
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: This compound is another pyrazine derivative with promising anticancer properties.
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds are synthesized via Suzuki cross-coupling reactions and have shown significant biological activities.
Uniqueness
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to inhibit cell proliferation and angiogenesis makes it a valuable compound in anticancer research .
属性
IUPAC Name |
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLURXGVOCYJEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide](/img/structure/B2973111.png)
![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2973114.png)


![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)
